molecular formula C26H26ClN3O4 B11595236 5-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

5-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

Cat. No.: B11595236
M. Wt: 480.0 g/mol
InChI Key: KGCOGEJGZKJKCE-UHFFFAOYSA-N
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Description

5-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound that features a quinoline ring system, a pyrazole ring, and a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves multiple steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Chloro and Ethoxy Groups: The chloro and ethoxy substituents can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone.

    Coupling of the Quinoline and Pyrazole Rings: The quinoline and pyrazole rings can be coupled through a nucleophilic substitution reaction.

    Formation of the Pentanoic Acid Moiety: The pentanoic acid moiety can be introduced through a series of reactions involving the formation of a Grignard reagent followed by carboxylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group and the pyrazole ring.

    Reduction: Reduction reactions can occur at the quinoline ring and the carbonyl group of the pentanoic acid moiety.

    Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Oxidation of the ethoxy group can lead to the formation of a carboxylic acid.

    Reduction: Reduction of the quinoline ring can lead to the formation of a tetrahydroquinoline derivative.

    Substitution: Substitution of the chloro group can lead to the formation of various quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study the interactions of quinoline and pyrazole derivatives with biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool in biochemical research.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its quinoline and pyrazole moieties are known to exhibit various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In industry, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with various molecular targets. The quinoline ring can intercalate into DNA, disrupting its structure and function. The pyrazole ring can interact with enzymes, inhibiting their activity. The pentanoic acid moiety can interact with cell membranes, altering their permeability.

Comparison with Similar Compounds

Similar Compounds

    2-chloroquinoline-3-carbaldehyde: This compound shares the quinoline ring system but lacks the pyrazole and pentanoic acid moieties.

    4-methylphenylpyrazole: This compound shares the pyrazole ring and the 4-methylphenyl substituent but lacks the quinoline and pentanoic acid moieties.

    Pentanoic acid derivatives: These compounds share the pentanoic acid moiety but lack the quinoline and pyrazole rings.

Uniqueness

The uniqueness of 5-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid lies in its combination of the quinoline, pyrazole, and pentanoic acid moieties. This unique structure allows for a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C26H26ClN3O4

Molecular Weight

480.0 g/mol

IUPAC Name

5-[3-(2-chloro-6-ethoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

InChI

InChI=1S/C26H26ClN3O4/c1-3-34-19-11-12-21-18(13-19)14-20(26(27)28-21)23-15-22(17-9-7-16(2)8-10-17)29-30(23)24(31)5-4-6-25(32)33/h7-14,23H,3-6,15H2,1-2H3,(H,32,33)

InChI Key

KGCOGEJGZKJKCE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)CCCC(=O)O)C4=CC=C(C=C4)C

Origin of Product

United States

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